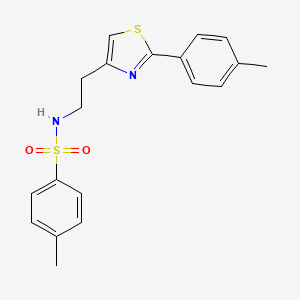![molecular formula C19H19NO5S B2912596 ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477548-57-5](/img/structure/B2912596.png)
ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been recognized as an important class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The structure of thiophene derivatives can be confirmed by using techniques such as FTIR, MS and 1H-NMR .
Chemical Reactions Analysis
Thiophene derivatives can react with different nucleophiles and electrophiles . Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .
Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.162 g/mL at 25 °C, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including the compound , have drawn attention as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . For instance, suprofen (a nonsteroidal anti-inflammatory drug) contains a 2-substituted thiophene framework, while articaine (used as a dental anesthetic) features a 2,3,4-trisubstituted thiophene ring.
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes make them valuable components in these applications .
Corrosion Inhibition
Thiophene derivatives find use in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metals from corrosion makes them relevant for applications in various sectors .
Synthetic Strategies and Heterocyclization
Researchers employ diverse synthetic methods to obtain thiophene derivatives. These include condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These strategies allow for the efficient construction of thiophene-containing compounds with tailored properties .
Biologically Active Compounds
The compound’s benzamido and methoxycarbonyl substituents contribute to its potential biological activity. Researchers investigate its interactions with biological targets, aiming to develop novel drugs or therapeutic agents .
Antimicrobial Agents
In one study, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their antimicrobial properties. These compounds may serve as leads for developing new antimicrobial agents .
Mechanism of Action
Target of Action
Similar compounds, such as those based on the ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate structure, have been synthesized and tested for antihypoxic activity .
Mode of Action
It’s worth noting that the compound is likely to interact with its targets through its benzamido and thiophene moieties, which are common functional groups in many biologically active compounds .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown a moderate antihypoxic activity , suggesting that this compound may also have potential therapeutic effects in conditions related to hypoxia.
Future Directions
Thiophene-based analogs continue to be a topic of interest for medicinal chemists due to their wide range of biological activities . Future research may focus on designing and discovering new thiophene derivatives with improved pharmacological activity and better pharmacodynamic and pharmacokinetic properties .
properties
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-3-25-19(23)15-13-5-4-6-14(13)26-17(15)20-16(21)11-7-9-12(10-8-11)18(22)24-2/h7-10H,3-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVRNAUWMZYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

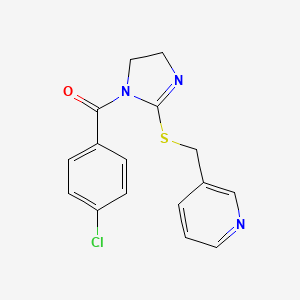
![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)

![(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2912519.png)
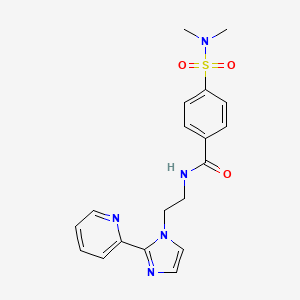
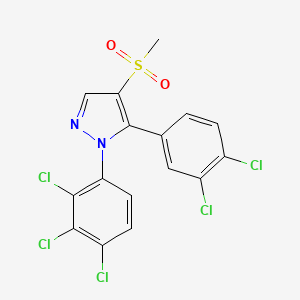
![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)


![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)
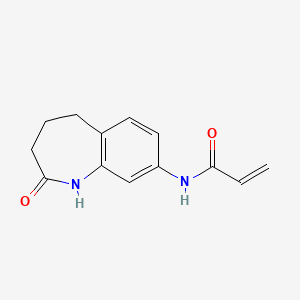
![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide](/img/structure/B2912533.png)
